molecular formula C24H22O B12918653 5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran CAS No. 57703-44-3

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran

Cat. No.: B12918653
CAS No.: 57703-44-3
M. Wt: 326.4 g/mol
InChI Key: MGTRFHDQEDLPJY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-1,4-bis(4-methylphenyl)-1,4-benzodioxane
  • 5,6-Dimethyl-1,3-bis(4-chlorophenyl)-2-benzofuran
  • 5,6-Dimethyl-1,3-bis(4-methoxyphenyl)-2-benzofuran

Uniqueness

5,6-Dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 6 positions, as well as the 4-methylphenyl groups, can affect the compound’s electronic properties and steric interactions.

Properties

CAS No.

57703-44-3

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

5,6-dimethyl-1,3-bis(4-methylphenyl)-2-benzofuran

InChI

InChI=1S/C24H22O/c1-15-5-9-19(10-6-15)23-21-13-17(3)18(4)14-22(21)24(25-23)20-11-7-16(2)8-12-20/h5-14H,1-4H3

InChI Key

MGTRFHDQEDLPJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=C(C=C4)C)C)C

Origin of Product

United States

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